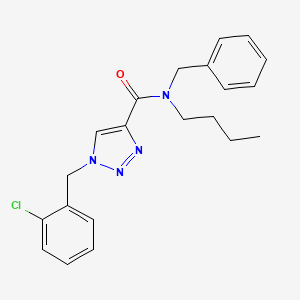
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide, also known as AICA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AICA is a potent activator of AMP-activated protein kinase (AMPK), a key enzyme that plays a crucial role in regulating cellular metabolism and energy homeostasis.
Applications De Recherche Scientifique
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been extensively studied in various fields of scientific research, including cancer biology, neurology, and metabolism. N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In the field of metabolism, N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, making it a potential therapeutic target for the treatment of type 2 diabetes.
Mécanisme D'action
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that increase the phosphorylation of the α subunit. This activation of AMPK leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased energy production and improved cellular metabolism.
Biochemical and Physiological Effects:
N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the stimulation of glucose uptake in skeletal muscle, the inhibition of lipogenesis, the activation of fatty acid oxidation, and the induction of autophagy. N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide in lab experiments is its specificity for activating AMPK, which allows researchers to study the effects of AMPK activation on cellular metabolism and energy homeostasis. However, one limitation of using N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide is its potential toxicity at high concentrations, which can lead to cell death and interfere with the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide. One area of interest is the development of novel analogs of N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide that have improved specificity and potency for activating AMPK. Another area of interest is the investigation of the potential therapeutic applications of N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide in various disease models, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, the role of N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide in regulating autophagy and mitochondrial function warrants further investigation, as these pathways have been implicated in a variety of disease processes.
Méthodes De Synthèse
The synthesis of N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide involves the reaction of 1-acetylindole-3-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1-acetyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide.
Propriétés
IUPAC Name |
N-(1-acetylindol-3-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12(22)20-11-18(16-5-3-4-6-17(16)20)21(13(2)23)15-9-7-14(19)8-10-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFJLYGMGGGLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)N(C3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4955650.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)

![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)
![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4955705.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)